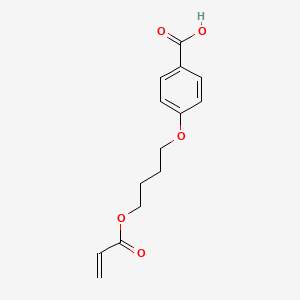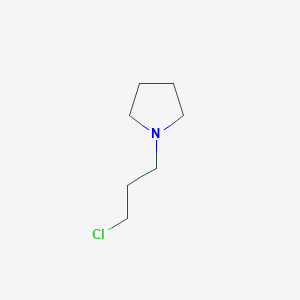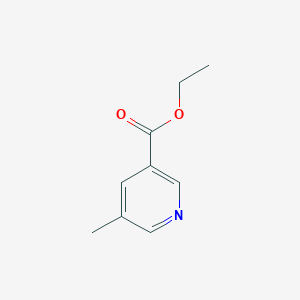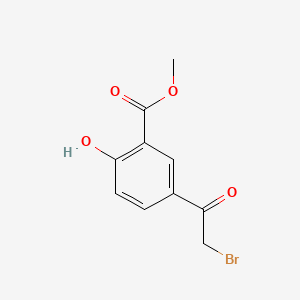
Ácido 4-(4-prop-2-enoyloxybutoxi)benzoico
Descripción general
Descripción
4-(4-prop-2-enoyloxybutoxy)benzoic Acid is an organic compound with the molecular formula C14H16O5. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-(4-prop-2-enoyloxybutoxy) group. This compound is known for its applications in various fields, including chemistry and materials science.
Aplicaciones Científicas De Investigación
4-(4-prop-2-enoyloxybutoxy)benzoic Acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid typically involves the esterification of benzoic acid with 4-(4-prop-2-enoyloxy)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-prop-2-enoyloxybutoxy)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Oxidation: Formation of 4-(4-prop-2-enoyloxybutoxy)benzoic acid derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of 4-(4-prop-2-enoyloxybutoxy)benzoic alcohol.
Substitution: Formation of nitro or halogenated derivatives of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid.
Mecanismo De Acción
The mechanism of action of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 4-(4-prop-2-enoyloxy)butanol, which may interact with cellular enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
- 4-(4-acryloyloxybutoxy)benzoic Acid
- 4-(4-acryloyloxy)butyloxybenzoic Acid
- 4-(4-acryloxybutoxy)benzoic Acid
Comparison: 4-(4-prop-2-enoyloxybutoxy)benzoic Acid is unique due to its specific ester linkage and the presence of the prop-2-enoyloxy group. This structural feature imparts distinct chemical and physical properties, such as enhanced reactivity and solubility, compared to similar compounds. Additionally, its ability to form stable complexes with various drugs makes it a valuable compound in pharmaceutical research .
Propiedades
IUPAC Name |
4-(4-prop-2-enoyloxybutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452706 | |
| Record name | 4-(4-acryloxybutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-42-0 | |
| Record name | 4-(4-acryloxybutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)



![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)


